Cas no 1337232-09-3 (4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol)

4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol Chemical and Physical Properties
Names and Identifiers
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- 4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol
- EN300-1932893
- 1337232-09-3
-
- Inchi: 1S/C8H8F3NO3/c9-8(10,11)7(12)3-1-2-4(13)6(15)5(3)14/h1-2,7,13-15H,12H2
- InChI Key: WNPLWQYGTVKQEK-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC(=C(C=1O)O)O)N)(F)F
Computed Properties
- Exact Mass: 223.04562760g/mol
- Monoisotopic Mass: 223.04562760g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.7Ų
- XLogP3: 1.4
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932893-0.05g |
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol |
1337232-09-3 | 0.05g |
$1080.0 | 2023-09-17 | ||
Enamine | EN300-1932893-0.5g |
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol |
1337232-09-3 | 0.5g |
$1234.0 | 2023-09-17 | ||
Enamine | EN300-1932893-1g |
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol |
1337232-09-3 | 1g |
$1286.0 | 2023-09-17 | ||
Enamine | EN300-1932893-5g |
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol |
1337232-09-3 | 5g |
$3728.0 | 2023-09-17 | ||
Enamine | EN300-1932893-0.25g |
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol |
1337232-09-3 | 0.25g |
$1183.0 | 2023-09-17 | ||
Enamine | EN300-1932893-1.0g |
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol |
1337232-09-3 | 1g |
$1286.0 | 2023-05-31 | ||
Enamine | EN300-1932893-2.5g |
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol |
1337232-09-3 | 2.5g |
$2520.0 | 2023-09-17 | ||
Enamine | EN300-1932893-10.0g |
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol |
1337232-09-3 | 10g |
$5528.0 | 2023-05-31 | ||
Enamine | EN300-1932893-0.1g |
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol |
1337232-09-3 | 0.1g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1932893-5.0g |
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol |
1337232-09-3 | 5g |
$3728.0 | 2023-05-31 |
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol Related Literature
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on 4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol
4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol
The compound with CAS No. 1337232-09-3, known as 4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a trihydroxybenzene ring with a trifluoroethylamino substituent. The presence of the trifluoromethyl group introduces significant electronic and steric effects, making this compound a valuable tool in the design of novel pharmaceutical agents and advanced materials.
Recent studies have highlighted the potential of 4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol in drug discovery. Researchers have demonstrated that the compound exhibits potent biological activity in vitro, particularly in its ability to modulate key cellular pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. The amino group on the trifluoroethyl chain plays a critical role in enhancing the compound's bioavailability and its ability to cross the blood-brain barrier (BBB), which is a major challenge in drug delivery.
The synthesis of 4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The starting material is typically derived from benzene triol precursors, which are subjected to nucleophilic substitution reactions to introduce the trifluoroethylamino group. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure compounds, which are essential for pharmacological studies.
In terms of applications beyond drug discovery, 4-(1-amino-2,2,2-trifluoroethyl)benzene-1,2,3-triol has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. For instance, researchers have explored its potential as a dopant in organic light-emitting diodes (OLEDs), where it enhances device efficiency and stability by modulating charge transport properties.
The development of 4-(1-amino-2,2,2-trifluoroethyl)benzene-1
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